

Sotagliflozin mechanism of action SGLT1 SGLT2 inhibition

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Compound Focus: Sotagliflozin

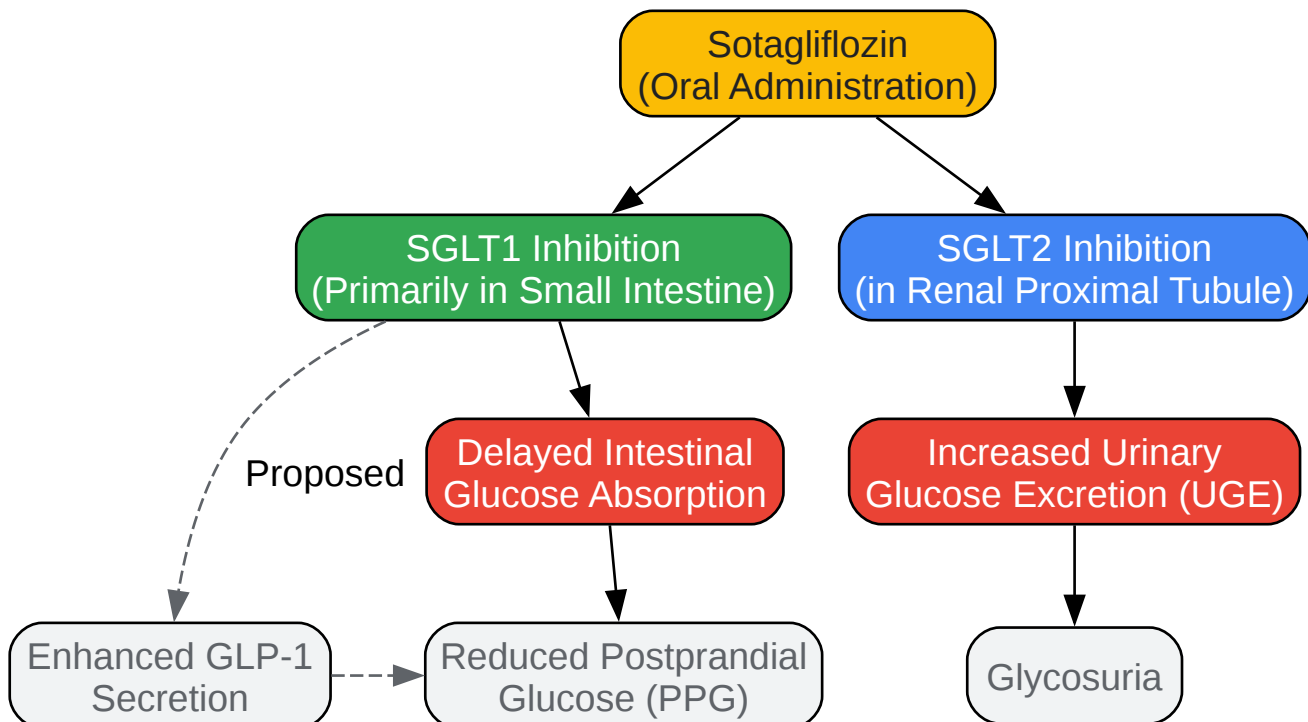
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Mechanism of Action and Signaling Pathways

Sotagliflozin's dual inhibition mechanism targets glucose regulation at two key points: renal reabsorption and intestinal absorption.



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Sotagliflozin's dual inhibition of SGLT1 and SGLT2 reduces blood glucose via intestinal and renal pathways.

- **SGLT2 Inhibition in the Kidney:** SGLT2, located in the S1/S2 segments of the renal proximal tubule, is responsible for reabsorbing ~90% of the glucose filtered by the glomerulus [1] [2]. **Sotagliflozin's** potent inhibition of SGLT2 blocks this reabsorption, leading to increased urinary glucose excretion (UGE) and subsequent reductions in plasma glucose levels, body weight, and blood pressure through mild osmotic diuresis [3] [1] [4].
- **SGLT1 Inhibition in the Intestine:** SGLT1 is the primary transporter for glucose absorption in the gastrointestinal tract [1]. **Sotagliflozin's** inhibition of SGLT1 delays the absorption of dietary glucose, leading to a blunting of postprandial hyperglycemia [3] [5]. The delivery of glucose to the distal small intestine may also stimulate the release of incretin hormones like GLP-1, which can further contribute to glycemic control [6] [2].

Clinical Efficacy and Key Trials

Clinical trials demonstrate **Sotagliflozin's** efficacy in improving glycemic control and cardiovascular outcomes.

Trial Name	Study Population	Key Efficacy Findings
SCORED [1] [7]	10,584 patients with T2D, CKD, and CV risk factors	Significant reduction in the composite of CV deaths, HHF, and urgent HF visits (HR: 0.77).
SOLOIST-WHF [1] [7] [4]	1,222 patients with T2D and recent worsening HF	Significant reduction in the total number of CV deaths, HHF, and urgent HF visits (Rate Ratio: 0.67).
Phase 2 in T1D [6]	33 adults with T1D	32.1% reduction in bolus insulin dose, 0.55% reduction in HbA1c, and increased time in target glucose range (68.2%).

Experimental Protocol Considerations

For researchers designing studies, key methodological elements from clinical trials include:

- **Patient Population:** Trials have focused on Type 1 and Type 2 diabetes populations, with recent key studies enrolling patients with heart failure, chronic kidney disease, and other cardiovascular risk factors [1] [6] [4].
- **Dosing and Administration:** In clinical trials, **Sotagliflozin** was typically administered orally once daily before the first meal of the day, with a common dosing regimen starting at 200 mg and titrating to 400 mg [3] [6] [4].
- **Primary Endpoints:** Glycemic trials used endpoints like change from baseline in bolus insulin dose and HbA1c [6]. Cardiovascular outcome trials used composite endpoints of cardiovascular death and heart failure events [1] [7].
- **Key Assessments:** Continuous glucose monitoring (CGM) to determine mean daily glucose and time-in-range; Mixed-Meal Tolerance Tests (MMTT) to assess postprandial glucose and incretin hormones; and standardized collection of cardiovascular and renal events [6].

Safety and Tolerability Profile

The safety profile is characterized by effects related to its mechanism and drug class.

- **Diabetic Ketoacidosis (DKA):** A known risk, including euglycemic DKA, particularly in patients with Type 1 diabetes [3] [1].
- **Genitourinary Infections:** Increased risk of genital mycotic infections due to glucosuria [3] [1] [4].
- **Volume Depletion:** Can cause hypotension and dehydration, especially in elderly patients or those on diuretics [3] [4].
- **Gastrointestinal Effects:** Diarrhea occurs more frequently with **Sotagliflozin** than placebo, attributed to SGLT1 inhibition in the gut [1] [4].

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